

Methyl 6-fluoropicolinate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-fluoropicolinate

Cat. No.: B1418445

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An In-Depth Technical Guide to **Methyl 6-Fluoropicolinate** for Advanced Research

Authored by: A Senior Application Scientist

Abstract

Methyl 6-fluoropicolinate has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core functionalized with an activating fluorine atom and a versatile methyl ester, imparts a desirable combination of reactivity and stability. This guide provides an in-depth exploration of **Methyl 6-fluoropicolinate**, covering its fundamental physicochemical properties, structural and reactivity analysis, synthesis methodologies, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to empower its effective utilization in the laboratory.

Core Physicochemical & Structural Properties

Methyl 6-fluoropicolinate, also known by its IUPAC name methyl 6-fluoropyridine-2-carboxylate, is a fluorinated derivative of picolinic acid.^[1] The strategic placement of a fluorine atom at the 6-position of the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon.

Key Identifiers and Properties

The fundamental properties of **Methyl 6-fluoropicolinate** are summarized below, providing a quick reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ FNO ₂	[1][2][3][4]
Molecular Weight	155.13 g/mol	[1][2][3][4]
CAS Number	455-71-0	[1][2][5]
IUPAC Name	methyl 6-fluoropyridine-2-carboxylate	[1]
Appearance	Light yellow to yellow crystals	[2]
Melting Point	51-55 °C	[2][3]
Boiling Point	~246.0 °C (Predicted)	[2]
Density	~1.243 g/cm ³ (Predicted)	[2]
Flash Point	110 °C	[2][3]
SMILES	<chem>COC(=O)C1=NC(=CC=C1)F</chem>	[1]

Structural Analysis

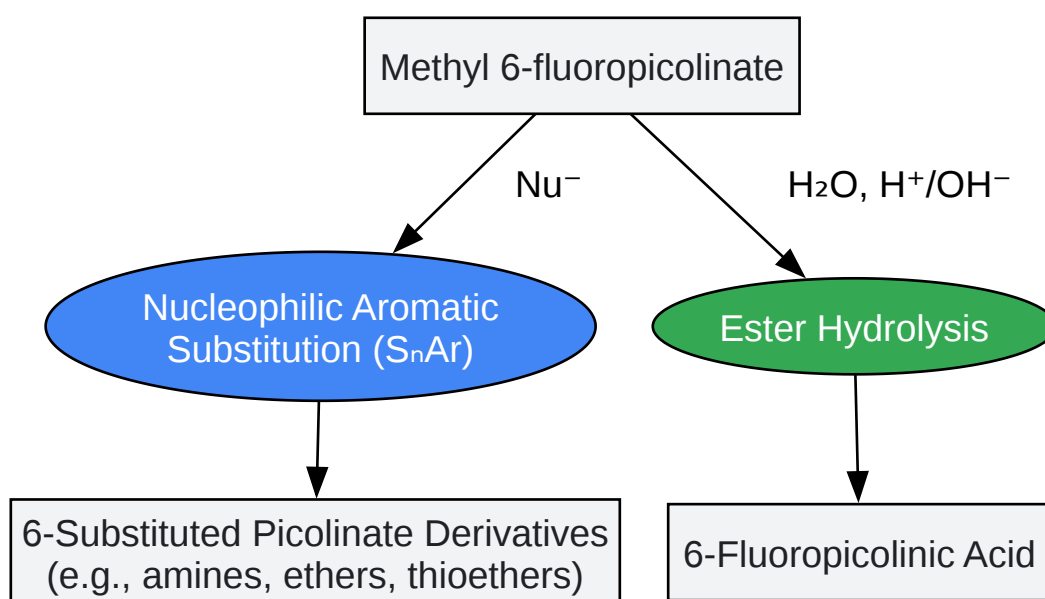
The molecule's architecture is central to its utility. The pyridine ring, an electron-deficient aromatic system, is made even more electrophilic by the presence of the strongly electron-withdrawing fluorine atom. This effect is most pronounced at the positions ortho and para to the fluorine, activating the 6-position for nucleophilic attack.

Caption: Structure of **Methyl 6-fluoropicolinate**.

Reactivity and Chemical Behavior

The synthetic value of **Methyl 6-fluoropicolinate** is rooted in two primary reactive sites: the C-F bond on the pyridine ring and the methyl ester group.

- **Nucleophilic Aromatic Substitution (S_NAr):** The fluorine atom is an excellent leaving group in S_NAr reactions.[1] This allows for the straightforward introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) at the 6-position, facilitating the synthesis of diverse derivatives. This reactivity is the cornerstone of its application in building complex molecular scaffolds.
- **Ester Group Transformations:** The methyl ester at the 2-position is amenable to standard transformations. It can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 6-fluoropicolinic acid. This acid can then be coupled with amines to form amides or subjected to other carboxylate chemistries. The ester can also undergo transesterification or reduction.



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Caption: Key reaction pathways for **Methyl 6-fluoropicolinate**.

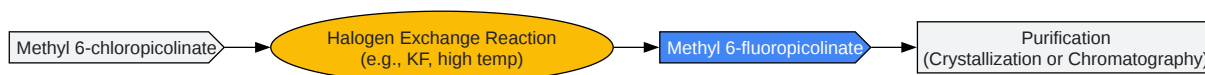
Synthesis Methodologies

The preparation of **Methyl 6-fluoropicolinate** can be achieved through several strategic routes. The choice of method often depends on the availability and cost of starting materials.

- **Halogen Exchange (Halex) Reactions:** This is a common and efficient approach, often starting from a more accessible chlorinated precursor like methyl 6-chloropicolinate. The

chlorine is displaced by fluoride using a fluoride salt (e.g., KF, CsF) at elevated temperatures, often with a phase-transfer catalyst to enhance reactivity.

- **Direct Fluorination:** While technically challenging, direct fluorination methods can introduce a fluorine atom onto the pyridine ring, followed by esterification to yield the final product.^[1]
- **Functional Group Transformations:** Synthesis can also begin with other picolinate derivatives, where functional groups are strategically modified to introduce the fluorine and methyl ester functionalities.^[1]



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Caption: Generalized workflow for Halex synthesis.

Applications in Research and Development

Methyl 6-fluoropicolinate is not merely a chemical curiosity; it is a workhorse intermediate in the synthesis of high-value molecules.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in pharmacology. The ability to easily modify the 6-position of the ring via S_NAr makes this compound exceptionally valuable for generating libraries of analogues during lead optimization.

- **Oncology:** It is a key precursor for synthesizing selective antagonists of B-cell lymphoma-extra large (BCL-X_L), a protein involved in preventing apoptosis (programmed cell death) in cancer cells.^[1] By creating molecules that inhibit BCL-X_L, researchers can induce apoptosis in malignant cells, a promising strategy for treating conditions like chronic lymphocytic leukemia.^[1]
- **Other Therapeutic Areas:** Its derivatives are explored in various other contexts, including as antivirals and central nervous system agents.

Agrochemicals and Materials Science

- **Agrochemicals:** The fluorinated pyridine motif is present in numerous modern herbicides and insecticides. **Methyl 6-fluoropicolinate** serves as a starting point for novel agrochemicals with potentially improved efficacy and environmental profiles.^[1]
- **Materials Science:** Pyridine derivatives are integral to the development of functional materials such as organic light-emitting diodes (OLEDs) and coordination polymers. The electronic properties imparted by the fluorine atom can be harnessed to tune the optical and conductive characteristics of these materials.

Analytical Characterization

Confirming the identity and purity of **Methyl 6-fluoropicolinate** is critical. Standard analytical techniques are employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the three methyl protons of the ester group, typically around 3.9-4.0 ppm.^[1] The aromatic signals will exhibit splitting due to coupling with each other and with the fluorine atom.^[1]
 - ¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
 - ¹³C NMR: Signals corresponding to the seven carbon atoms will be present, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.
- **Infrared (IR) Spectroscopy:** Key absorption bands include a strong carbonyl (C=O) stretch from the ester at approximately 1710-1730 cm⁻¹, aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹), and a C-F stretching vibration, typically in the 1100-1300 cm⁻¹ region.^[1]
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound, confirming the molecular formula.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative example of how **Methyl 6-fluoropicolinate** is used in a typical S_NAr reaction to synthesize a 6-amino derivative.

Objective: To synthesize Methyl 6-(benzylamino)picolinate.

Materials:

- **Methyl 6-fluoropicolinate** (1.0 eq.)
- Benzylamine (1.2 eq.)
- Potassium Carbonate (K_2CO_3) (2.0 eq.)
- Dimethyl Sulfoxide (DMSO)
- Ethyl Acetate
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **Methyl 6-fluoropicolinate** (1.0 eq.) and potassium carbonate (2.0 eq.).
- **Solvent and Reagent Addition:** Add anhydrous DMSO to the flask to dissolve the solids. Add benzylamine (1.2 eq.) to the mixture via syringe.
- **Heating:** Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Methyl 6-(benzylamino)picolinate.

Safety, Handling, and Storage

Proper handling is essential when working with **Methyl 6-fluoropicolinate**.

- **Hazards:** The compound is known to cause skin and eye irritation and may cause respiratory irritation.^{[3][5]} It should be handled in a well-ventilated fume hood.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.^[2]

Conclusion

Methyl 6-fluoropicolinate is a high-utility building block whose value is defined by its predictable reactivity and synthetic accessibility. The strategic placement of the fluorine atom provides a reliable handle for nucleophilic substitution, while the methyl ester offers a secondary point for diversification. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and chemical behavior is key to unlocking its full potential in the creation of novel and functional molecules.

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- To cite this document: BenchChem. [Methyl 6-fluoropicolinate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418445#methyl-6-fluoropicolinate-molecular-weight-and-formula]

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